2-Amino-3-fluoro-5-sulfanylbenzoic acid
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Overview
Description
2-Amino-3-fluoro-5-sulfanylbenzoic acid is an organic compound with the molecular formula C7H6FNO2S It is a derivative of benzoic acid, featuring amino, fluoro, and sulfanyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-5-sulfanylbenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the amino group, followed by the fluorination and sulfanylation of the benzene ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-5-sulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the fluoro group can result in various substituted benzoic acids.
Scientific Research Applications
2-Amino-3-fluoro-5-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-5-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes in bacterial cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-fluorobenzoic acid: Lacks the sulfanyl group, which may affect its reactivity and applications.
2-Amino-5-fluorobenzoic acid: Similar structure but with different positioning of the fluoro group.
2-Amino-3-sulfanylbenzoic acid: Lacks the fluoro group, which may influence its chemical properties and uses.
Uniqueness
2-Amino-3-fluoro-5-sulfanylbenzoic acid is unique due to the presence of both fluoro and sulfanyl groups, which can impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6FNO2S |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-amino-3-fluoro-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H6FNO2S/c8-5-2-3(12)1-4(6(5)9)7(10)11/h1-2,12H,9H2,(H,10,11) |
InChI Key |
RCWQUWCUSUXLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)F)S |
Origin of Product |
United States |
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